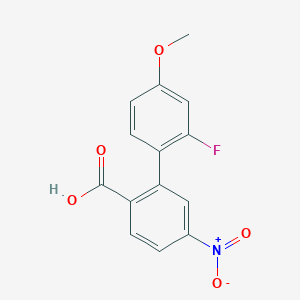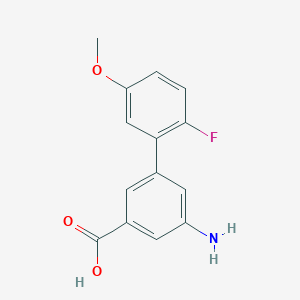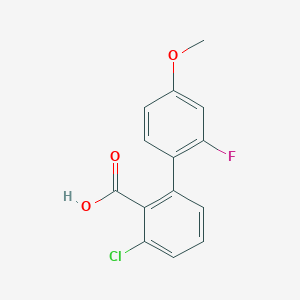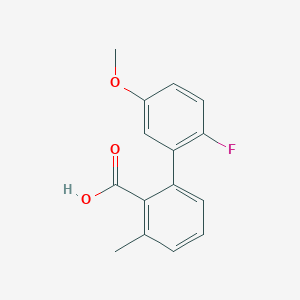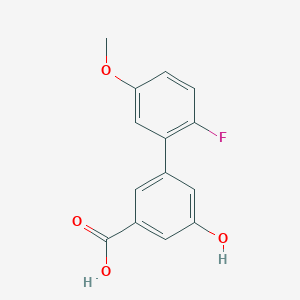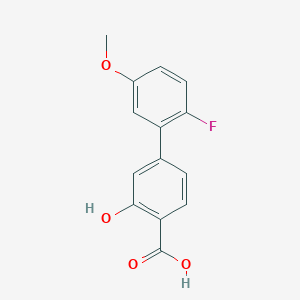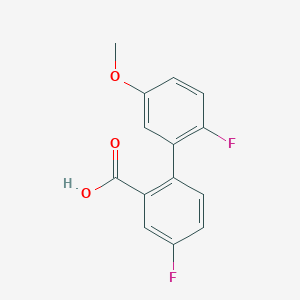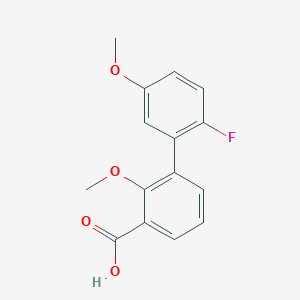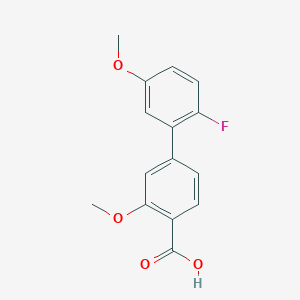
5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% (5-F3-2-F5-MPB) is an aromatic compound containing an aromatic ring with a fluorine atom attached to the ring. It is a versatile compound with a wide range of applications in scientific research. It is a synthetic compound used in a variety of chemical reactions and as a reagent in chemical synthesis. It is an important intermediate in the synthesis of other compounds and can be used in the synthesis of pharmaceuticals, dyes, and agrochemicals.
科学的研究の応用
5-F3-2-F5-MPB is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of other compounds such as 5-fluoro-3-hydroxybenzoic acid (5-F3-HB), 5-fluoro-3-chlorobenzoic acid (5-F3-CB), and 5-fluoro-3-methylbenzoic acid (5-F3-MB). It is also used in the synthesis of antifungal agents, antibiotics, and anti-inflammatory agents. In addition, it is used in the synthesis of fluorescent probes and in the synthesis of organic semiconductors.
作用機序
The mechanism of action of 5-F3-2-F5-MPB is not well understood. However, it is believed that the fluorine atom attached to the aromatic ring of the compound can act as a proton acceptor, allowing the compound to interact with other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the formation of new compounds. In addition, the fluorine atom can also act as a Lewis acid, allowing the compound to react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3-2-F5-MPB are not well understood. However, it is believed that the compound may have a number of beneficial effects. For example, it may have anti-inflammatory properties, which could be beneficial in the treatment of certain diseases. In addition, it may have antioxidant properties, which could be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The use of 5-F3-2-F5-MPB in laboratory experiments has a number of advantages. Firstly, it is a relatively inexpensive compound, making it a cost-effective reagent. Secondly, it is a versatile compound, allowing it to be used in a variety of chemical reactions and as a reagent in chemical synthesis. Finally, it is a relatively stable compound, making it easy to store and handle.
However, there are also some limitations to the use of 5-F3-2-F5-MPB in laboratory experiments. Firstly, the compound is highly reactive, meaning that it can react with other molecules, leading to the formation of new compounds. Secondly, the compound is toxic and can cause skin irritation and other health effects. Finally, the compound is flammable and should be handled with care.
将来の方向性
There are a number of potential future directions for 5-F3-2-F5-MPB. Firstly, further research could be conducted into the biochemical and physiological effects of the compound. This could lead to the development of new pharmaceuticals, dyes, and agrochemicals. Secondly, the compound could be used in the synthesis of organic semiconductors and fluorescent probes. Finally, the compound could be used in the synthesis of new compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents.
合成法
The synthesis of 5-F3-2-F5-MPB is achieved through the reaction of 5-fluoro-3-methoxyphenylbenzoic acid (5-F3-MPB) with 2-fluorobenzoyl chloride (2-FBCl) in an aqueous medium. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is carried out at a temperature of 80-90°C and is complete within 4-5 hours. The yield of the reaction is typically 95%.
特性
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-11-2-3-13(16)12(7-11)8-4-9(14(17)18)6-10(15)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXNQAFKEYXNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690134 |
Source


|
| Record name | 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-68-7 |
Source


|
| Record name | 2',5-Difluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

